molecular formula C17H12BrN3O3 B10941762 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10941762
M. Wt: 386.2 g/mol
InChI Key: NBKDJZIFVYIYLC-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a bromine atom, a methoxy group attached to a dibenzo[b,d]furan moiety, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the dibenzo[b,d]furan moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the dibenzo[b,d]furan using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling of the pyrazole with the dibenzo[b,d]furan moiety: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of a bromine atom, a methoxy-dibenzo[b,d]furan moiety, and a pyrazole carboxamide structure. This unique combination imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H12BrN3O3

Molecular Weight

386.2 g/mol

IUPAC Name

4-bromo-N-(2-methoxydibenzofuran-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12BrN3O3/c1-23-15-6-10-9-4-2-3-5-13(9)24-14(10)7-12(15)20-17(22)16-11(18)8-19-21-16/h2-8H,1H3,(H,19,21)(H,20,22)

InChI Key

NBKDJZIFVYIYLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=NN4)Br

Origin of Product

United States

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